Cas no 343856-49-5 (8-Hydroxyquinoline-6-carbaldehyde)

343856-49-5 structure

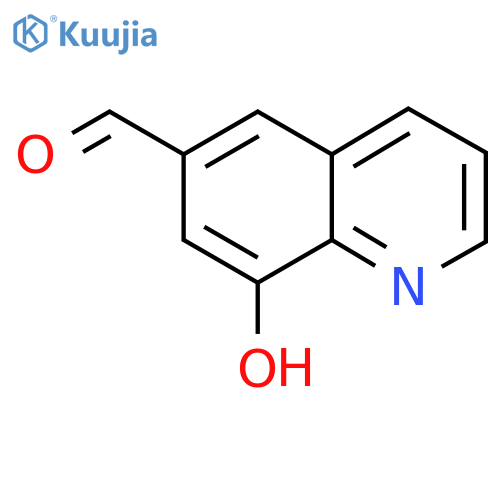

商品名:8-Hydroxyquinoline-6-carbaldehyde

CAS番号:343856-49-5

MF:C10H7NO2

メガワット:173.168082475662

CID:4822402

8-Hydroxyquinoline-6-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 8-hydroxyquinoline-6-carbaldehyde

- 8-Hydroxyquinoline-6-carboxaldehyde

- 8-Hydroxyquinoline-6-carbaldehyde

-

- インチ: 1S/C10H7NO2/c12-6-7-4-8-2-1-3-11-10(8)9(13)5-7/h1-6,13H

- InChIKey: ROMORGXJVYYQLO-UHFFFAOYSA-N

- ほほえんだ: OC1=CC(C=O)=CC2=CC=CN=C21

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 195

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 50.2

8-Hydroxyquinoline-6-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189000747-250mg |

8-Hydroxyquinoline-6-carboxaldehyde |

343856-49-5 | 98% | 250mg |

$770.36 | 2023-09-02 | |

| Alichem | A189000747-500mg |

8-Hydroxyquinoline-6-carboxaldehyde |

343856-49-5 | 98% | 500mg |

$1131.99 | 2023-09-02 | |

| Alichem | A189000747-1g |

8-Hydroxyquinoline-6-carboxaldehyde |

343856-49-5 | 98% | 1g |

$1796.61 | 2023-09-02 |

8-Hydroxyquinoline-6-carbaldehyde 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

343856-49-5 (8-Hydroxyquinoline-6-carbaldehyde) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量